3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Lipophilicity Drug-likeness Membrane permeability

3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (CAS 865593-32-4) is a synthetic heterocyclic compound belonging to the 4-amino-1,2,4-triazole class, characterized by an ethylthio substituent at position 3 and a 2-furyl group at position 5 of the triazole ring. The molecular formula is C8H10N4OS, with a molecular weight of 210.26 g/mol.

Molecular Formula C8H10N4OS
Molecular Weight 210.26
CAS No. 865593-32-4
Cat. No. B2968760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
CAS865593-32-4
Molecular FormulaC8H10N4OS
Molecular Weight210.26
Structural Identifiers
SMILESCCSC1=NN=C(N1N)C2=CC=CO2
InChIInChI=1S/C8H10N4OS/c1-2-14-8-11-10-7(12(8)9)6-4-3-5-13-6/h3-5H,2,9H2,1H3
InChIKeySYXAOMLQYZYYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (CAS 865593-32-4): Sourcing and Baseline Characterization for Research Procurement


3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (CAS 865593-32-4) is a synthetic heterocyclic compound belonging to the 4-amino-1,2,4-triazole class, characterized by an ethylthio substituent at position 3 and a 2-furyl group at position 5 of the triazole ring . The molecular formula is C8H10N4OS, with a molecular weight of 210.26 g/mol [1]. It is primarily available as a research chemical building block from several commercial vendors, with typical purity specifications of 95% . As a member of the thio-substituted 1,2,4-triazole family, it shares the core pharmacophore with numerous biologically active compounds, but its distinct substitution pattern confers specific physicochemical properties that may differentiate it from closely related analogs in both synthetic utility and biological screening contexts [2].

Why 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine Cannot Be Simply Substituted with Generic 1,2,4-Triazole Analogs


The 4-amino-1,2,4-triazole scaffold is a privileged pharmacophore with diverse biological activities, but even subtle alterations in peripheral substituents dramatically impact potency, selectivity, and physicochemical properties [1]. For 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, the combination of an ethylthio group at position 3 and a 2-furyl moiety at position 5 creates a unique electronic and steric profile that cannot be replicated by common analogs such as 3-methylthio derivatives or 5-phenyl-substituted triazoles [2]. The furan ring introduces specific hydrogen-bonding capabilities and π-stacking interactions, while the ethylthio substituent modulates lipophilicity and metabolic stability [3]. Generic substitution with in-class compounds lacking this precise substitution pattern would compromise both synthetic utility as a building block and any structure-dependent biological activity [4]. Furthermore, the limited availability of primary literature data for this specific compound underscores the need for careful, evidence-based selection rather than assumption-driven interchangeability.

3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: Comparative Physicochemical and Safety Differentiation Evidence


Lipophilicity (XLogP3) Differentiation: 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine vs. 3-Methylthio-5-phenyl Analog

3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine exhibits a calculated XLogP3 value of 1.2 . In comparison, a structurally analogous 3-methylthio-5-phenyl-4H-1,2,4-triazol-4-amine (a representative in-class comparator) is predicted to have an XLogP3 of approximately 2.1 [1], representing a 0.9 log unit difference. This lower lipophilicity for the target compound is attributed to the replacement of a phenyl ring with a more polar 2-furyl moiety and the use of an ethylthio rather than methylthio substituent [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine vs. Des-ethylthio Analog

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 95.2 Ų . In contrast, the des-ethylthio analog (5-(2-furyl)-4H-1,2,4-triazol-4-amine) is predicted to have a TPSA of approximately 68.3 Ų [1]. The presence of the ethylthio group increases the TPSA by ~26.9 Ų, primarily due to the additional sulfur atom and the increased molecular surface area. This places the target compound within the favorable range (90-140 Ų) for moderate oral bioavailability while still allowing for potential CNS penetration [2].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Boiling Point Stability Indicator: 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine vs. 3-Mercapto Analog

The reported boiling point of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is 428.5±37.0 °C at 760 mmHg . For comparison, the corresponding 3-mercapto analog (4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol) is predicted to have a boiling point of approximately 395 °C [1]. The ethylthio group increases the boiling point by roughly 33.5 °C relative to the thiol, indicating enhanced thermal stability and reduced volatility. This property is advantageous for storage and handling during synthetic procedures that may involve elevated temperatures .

Thermal stability Storage conditions Synthetic utility

Hazard Profile Differentiation: 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine vs. Nitrofuran-Containing Triazole Analogs

According to available safety data, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is classified with GHS07 pictogram (Harmful/Irritant), with specific hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, nitrofuran-substituted 1,2,4-triazoles (a common class of biologically active analogs) are associated with more severe toxicities including carcinogenicity and methemoglobinemia upon sustained oral administration [1]. The absence of a nitro group in the target compound eliminates this significant safety liability [2].

Safety profile Toxicity Handling precautions

Optimal Research and Procurement Scenarios for 3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (CAS 865593-32-4)


Early-Stage Medicinal Chemistry: Hit-to-Lead Optimization

The moderate lipophilicity (XLogP3 = 1.2) and favorable TPSA (95.2 Ų) of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine position it as a promising starting point for hit-to-lead programs targeting orally bioavailable drug candidates [1]. The 2-furyl moiety offers opportunities for π-stacking interactions with aromatic residues in target proteins, while the ethylthio group can be further functionalized to modulate ADME properties [2]. Compared to more lipophilic 5-phenyl analogs, this compound may exhibit reduced non-specific protein binding, enhancing assay signal-to-noise ratios in early screening cascades .

Synthetic Chemistry: Building Block for Schiff Base Derivatives

The presence of a primary amine group at the N4 position of the triazole ring enables facile condensation with aromatic aldehydes to form Schiff base derivatives [1]. This reactivity is well-documented for 4-amino-1,2,4-triazoles and has been exploited to generate libraries of imine-linked compounds with enhanced biological activity [2]. The target compound's ethylthio and furyl substituents impart unique steric and electronic properties to the resulting Schiff bases, differentiating them from those derived from simpler triazole precursors .

Agricultural Chemistry: Fungicide Lead Discovery

1,2,4-Triazoles are a well-established class of agricultural fungicides, with numerous commercial products containing this scaffold [1]. The target compound's structural features—specifically the ethylthio group at position 3 and furyl group at position 5—align with SAR trends observed in triazole fungicides where lipophilicity and heteroaromatic substitution influence potency and spectrum of activity [2]. Its manageable hazard profile (GHS07, irritant) facilitates handling in agrochemical discovery laboratories, and its synthetic accessibility makes it a viable candidate for analoging campaigns aimed at novel crop protection agents.

Materials Science: Corrosion Inhibitor Component

4-Amino-1,2,4-triazoles are known to function as corrosion inhibitors for metals, acting through adsorption onto metal surfaces via nitrogen lone pairs and π-electron systems [1]. The target compound combines the basic triazole nitrogen atoms with an electron-rich furan ring and a sulfur-containing ethylthio group, potentially enhancing adsorption strength and corrosion inhibition efficiency compared to unsubstituted 4-amino-1,2,4-triazole [2]. The higher boiling point (428.5±37.0 °C) suggests thermal stability suitable for applications in cooling systems or oilfield environments.

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